2-methoxy-1-naphthaldehyde thiosemicarbazone
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Overview
Description
2-methoxy-1-naphthaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones.
Preparation Methods
The synthesis of 2-methoxy-1-naphthaldehyde thiosemicarbazone typically involves the reaction of 2-methoxy-1-naphthaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-1-naphthaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-1-naphthaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that thiosemicarbazones, including this compound, have potential therapeutic applications due to their ability to inhibit certain enzymes and pathways.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-naphthaldehyde thiosemicarbazone involves its interaction with metal ions and enzymes. It can form stable complexes with metal ions, which can then interact with biological molecules and pathways. The compound’s ability to inhibit enzymes is due to its binding to the active sites, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-1-naphthaldehyde thiosemicarbazone include other thiosemicarbazones such as:
- 2-methoxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone
- 2-methoxy-1-naphthaldehyde N-(4-chlorophenyl)thiosemicarbazone These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .
Properties
CAS No. |
65110-22-7 |
---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI Key |
DXTYDDVJOBCCHE-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
65110-22-7 | |
Origin of Product |
United States |
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